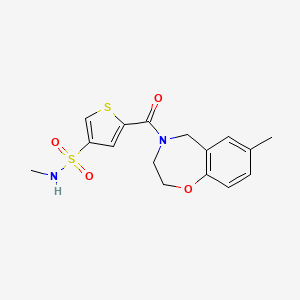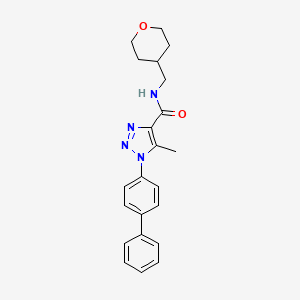
N-methyl-5-(7-methyl-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)thiophene-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-5-(7-methyl-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)thiophene-3-sulfonamide is a complex organic compound that belongs to the class of benzoxazepines. This compound is characterized by its unique structure, which includes a benzoxazepine ring fused with a thiophene sulfonamide moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-5-(7-methyl-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)thiophene-3-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxazepine Ring: The benzoxazepine ring can be synthesized through the cyclization of an appropriate ortho-hydroxyacetophenone derivative with an amine under acidic conditions.
Introduction of the Thiophene Sulfonamide Moiety: The thiophene sulfonamide group is introduced by reacting the benzoxazepine intermediate with a thiophene sulfonyl chloride in the presence of a base such as triethylamine.
Methylation: The final step involves the methylation of the nitrogen atom in the benzoxazepine ring using a methylating agent like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-methyl-5-(7-methyl-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)thiophene-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Alkylated derivatives.
Scientific Research Applications
N-methyl-5-(7-methyl-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)thiophene-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological profile.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-methyl-5-(7-methyl-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)thiophene-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This can lead to the inhibition of enzyme function or alteration of receptor signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A benzodiazepine with a similar benzoxazepine core structure but different functional groups.
Thiophene Sulfonamides: Compounds with a thiophene sulfonamide moiety, similar to the one present in the target compound.
Uniqueness
N-methyl-5-(7-methyl-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)thiophene-3-sulfonamide is unique due to the combination of its benzoxazepine and thiophene sulfonamide groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
N-methyl-5-(7-methyl-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)thiophene-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-11-3-4-14-12(7-11)9-18(5-6-22-14)16(19)15-8-13(10-23-15)24(20,21)17-2/h3-4,7-8,10,17H,5-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQQCEACJKDGLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCN(C2)C(=O)C3=CC(=CS3)S(=O)(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-methylsulfonyl-4-[2-(trifluoromethyl)pyridin-4-yl]-3,5-dihydro-2H-1,4-benzodiazepine](/img/structure/B7059735.png)
![1-(1-Ethylpyrazol-4-yl)sulfonyl-4-[1-(3-fluorophenyl)ethyl]piperazine](/img/structure/B7059746.png)
![N-[1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]-1,4-dithiane-2-carboxamide](/img/structure/B7059753.png)

![N-[1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]-2-methoxy-4-methylbenzamide](/img/structure/B7059759.png)
![Methyl 2-[2-[2-(4,5-dimethoxy-2-nitrophenyl)ethylamino]-2-oxoethyl]benzoate](/img/structure/B7059763.png)
![Methyl 2-[2-(5-carbamoyl-2-piperidin-1-ylanilino)-2-oxoethyl]benzoate](/img/structure/B7059766.png)
![N-[1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]-1-methylindole-4-carboxamide](/img/structure/B7059770.png)

![2-[3-(2-Hydroxycyclohexyl)propylamino]pyridine-4-carbonitrile](/img/structure/B7059790.png)
![6-(3,4a,5,7,8,8a-hexahydro-2H-pyrano[4,3-b][1,4]oxazine-4-carbonyl)-2-(4-fluorophenyl)pyridazine-3,5-dione;hydrochloride](/img/structure/B7059809.png)
![2-(4-Bromopyrazol-1-yl)-1-[4-hydroxy-4-(trifluoromethyl)azepan-1-yl]ethanone](/img/structure/B7059818.png)
![1-[4-(2-Chlorophenyl)piperazin-1-yl]-4-methylsulfonylbutan-1-one](/img/structure/B7059824.png)
![N-methyl-N-[2-(7-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B7059830.png)
